N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide
Description
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a morpholine group and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13(2)16-5-4-15(12-20-16)19(24)22-17-6-7-18(21-14(17)3)23-8-10-25-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHDSKCGRQKKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)NC(=O)C3=CN=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, often through a condensation reaction between appropriate aldehydes and ammonia or amines.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced via an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound’s potential as a pharmacophore is investigated. It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-ethylpyridine-3-carboxamide
- N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-methylpyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-6-propan-2-ylpyridine-3-carboxamide may exhibit unique properties such as higher binding affinity to certain biological targets or improved stability under physiological conditions. These differences can be attributed to the specific substituents on the pyridine ring, which influence the compound’s overall chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
